molecular formula C14H14N6O2S2 B5383149 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole

4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole

Cat. No.: B5383149
M. Wt: 362.4 g/mol
InChI Key: UOJLPJOOBYZZNW-UHFFFAOYSA-N
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Description

4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole is a heterocyclic compound featuring a benzo[1,2,5]thiadiazole core linked to a pyrimidinyl-piperazine sulfonyl group. This structure combines electron-deficient benzothiadiazole (BTD) with a sulfonylated piperazine-pyrimidine moiety, which may confer unique electronic, coordination, and pharmacological properties. Such characteristics make this compound relevant in materials science (e.g., organic electronics) and drug discovery (e.g., kinase inhibition) .

Properties

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S2/c21-24(22,12-4-1-3-11-13(12)18-23-17-11)20-9-7-19(8-10-20)14-15-5-2-6-16-14/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJLPJOOBYZZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common synthetic route includes:

    Preparation of Pyrimidin-2-yl-piperazine: This can be achieved by reacting pyrimidine with piperazine under controlled conditions.

    Sulfonylation: The pyrimidin-2-yl-piperazine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzo[1,2,5]thiadiazole: The final step involves coupling the sulfonylated pyrimidin-2-yl-piperazine with benzo[1,2,5]thiadiazole under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Benzothiadiazole Derivatives
Compound Substituent/Functional Group HOMO (eV) LUMO (eV) Bandgap (Eg) Key Applications
Target Compound 4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl) -5.8* -3.5* 2.3* Kinase inhibition, Optoelectronics
Benzo[c][1,2,5]thiadiazole (BTD) None -5.3 -3.1 2.2 Organic semiconductors
BTD with Pyrazine End Group (Compound 2) Pyrazine -5.6 -3.4 2.2 Photovoltaics
BTD with Thiophene Linker (WS7 Dye) 4-(Thiophen-2-yl) -5.4 -3.3 2.1 Dye-sensitized solar cells (DSSCs)
BTD 1,1-Dioxide Sulfone -6.0 -3.8 2.2 Coordination chemistry

*Estimated based on analogous compounds in , and 10.

Key Observations:

  • The target compound’s sulfonyl-piperazine-pyrimidine group lowers HOMO/LUMO levels compared to unsubstituted BTD, enhancing electron-accepting capacity. This aligns with trends observed in sulfone-containing BTD derivatives (e.g., BTD 1,1-dioxide) .
  • Compared to pyrazine- or thiophene-substituted BTDs, the target compound’s bulkier substituent may reduce crystallinity but improve solubility, which is critical for thin-film processing .

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